molecular formula C10H10N2O4 B8817208 N-(2-acetyl-6-nitrophenyl)acetamide CAS No. 194784-10-6

N-(2-acetyl-6-nitrophenyl)acetamide

Cat. No. B8817208
M. Wt: 222.20 g/mol
InChI Key: DNSKVIATGDFXLO-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

A solution of N-(2-acetyl-phenyl)-acetamide (1 g, 5.65 mmol) in conc. H2SO4 (2.8 mL, 45.2 mmol) was cooled to −20° C. and fuming nitric acid (2 mL, 33 mmol) was slowly added. The reaction mixture was warmed to 0° C. and stirred for 7 h. After completion of the starting material, the reaction mixture was quenched with water and extracted with dichloromethane (2×25 mL). The combined organic layers were washed with brine and water, then dried over anhydrous sodium sulphate and concentrated to dryness. The resulting residue was purified by column chromatography using 1% methanol in chloroform to get the title compound as yellow solid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:13])[CH3:12])(=[O:3])[CH3:2].OS(O)(=O)=O.[N+:19]([O-])([OH:21])=[O:20]>>[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:19]([O-:21])=[O:20])[C:5]=1[NH:10][C:11](=[O:13])[CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=CC=C1)NC(C)=O
Name
Quantity
2.8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the starting material, the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.